2-Amino-6-methylpyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-methylpyridine-3,5-dicarbonitrile is a heterocyclic organic compound with the molecular formula C8H6N4 It is a derivative of pyridine, characterized by the presence of amino and methyl groups at positions 2 and 6, respectively, and nitrile groups at positions 3 and 5
Preparation Methods
The synthesis of 2-Amino-6-methylpyridine-3,5-dicarbonitrile typically involves multi-component reactions. One common method is the pseudo-four-component reaction (pseudo-4CR), which involves the condensation of two molecules of malononitrile with aldehydes and thiols . Another approach is the three-component reaction (3CR), where malononitrile reacts with 2-arylidenemalononitrile and S-nucleophiles . These reactions are often catalyzed by bases such as triethylamine or Lewis acids, and can be enhanced by ultrasonic irradiation .
Chemical Reactions Analysis
2-Amino-6-methylpyridine-3,5-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
2-Amino-6-methylpyridine-3,5-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: This compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-methylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
2-Amino-6-methylpyridine-3,5-dicarbonitrile can be compared with other similar compounds, such as:
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: These compounds have a similar pyridine scaffold but include a sulfanyl group, which can impart different chemical and biological properties.
2-Amino-6-chloropyridine-3,5-dicarbonitrile: The presence of a chlorine atom instead of a methyl group can significantly alter the reactivity and applications of the compound
Biological Activity
2-Amino-6-methylpyridine-3,5-dicarbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C8H6N4, and it features amino and methyl groups at positions 2 and 6, respectively, along with nitrile groups at positions 3 and 5. This unique structure allows for various biological activities and applications in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino and nitrile groups can form hydrogen bonds and engage in other interactions with proteins and nucleic acids, influencing their functions. This compound has been studied for its potential to target pathways involved in various diseases, including cancer and infectious diseases .
Biological Activities
Research indicates that derivatives of this compound exhibit a range of biological activities:
- Antimicrobial Activity : Compounds derived from this scaffold have shown efficacy against several bacterial strains. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) against Escherichia coli, Bacillus subtilis, and Salmonella typhi that were comparable to traditional antibiotics like ampicillin .
- Antiviral Activity : Some studies have highlighted the potential of these compounds as inhibitors of viral enzymes, such as HIV-1 integrase, showcasing IC50 values that indicate promising antiviral properties .
- Anticancer Properties : The ability of these compounds to intercalate with DNA suggests they may disrupt cancer cell proliferation. Specific derivatives have been identified as having cytotoxic effects on cancer cell lines, making them candidates for further investigation in oncology .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of pyridine derivatives based on the 2-amino-6-methylpyridine scaffold. The most potent compound exhibited an MIC of 62.5 μg/mL against E. coli, indicating significant antimicrobial potential compared to standard treatments .
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that certain derivatives led to reduced viability in neuroblastoma cells, with IC50 values indicating effective concentrations for inducing cytotoxicity. These findings support the exploration of this compound in developing anticancer therapies .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-component reactions such as the pseudo-four-component reaction (pseudo-4CR) involving malononitrile and various aldehydes or thiols. This method allows for the efficient production of diverse derivatives that can be screened for biological activity .
Derivative | Biological Activity | IC50/MIC Values |
---|---|---|
Compound A | Antimicrobial | MIC = 62.5 μg/mL |
Compound B | Antiviral | IC50 = 4 μM |
Compound C | Anticancer | IC50 = 18 mM |
Properties
IUPAC Name |
2-amino-6-methylpyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-5-6(3-9)2-7(4-10)8(11)12-5/h2H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPUOYPYEKYTMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1C#N)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78473-11-7 |
Source
|
Record name | 78473-11-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.